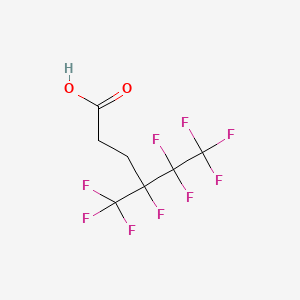

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOGFVCBZQWDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379355 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-95-7 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of the novel fluorinated compound, 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid. Given its complex structure as a per- and polyfluoroalkyl substance (PFAS), this document synthesizes available data with established principles of fluorine chemistry and analytical methodologies to offer a predictive and practical resource for laboratory professionals.

Introduction: Understanding the Compound's Structural Significance

This compound, with the chemical formula C7H5F9O2, is a synthetic organofluorine compound.[1] Its structure is characterized by a hexanoic acid backbone heavily substituted with fluorine atoms, including a trifluoromethyl group at the fourth carbon. This high degree of fluorination is expected to impart unique physicochemical properties, such as enhanced thermal stability, metabolic resistance, and altered acidity, which are of significant interest in pharmaceutical and materials science research.

The strategic placement of fluorine atoms can profoundly influence a molecule's lipophilicity, binding affinity to biological targets, and metabolic pathways. As such, a thorough understanding of the physicochemical properties of this compound is paramount for its potential applications.

Core Physicochemical Properties: Knowns and Expert Predictions

Direct experimental data for this compound is not extensively available in public literature. However, by leveraging data from structurally similar perfluorinated carboxylic acids, we can establish a reliable set of predicted properties.

| Property | Reported/Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C7H5F9O2 | Confirmed by chemical suppliers and databases.[1][][3] |

| Molecular Weight | 292.10 g/mol | Calculated based on the molecular formula.[3] |

| Boiling Point | Predicted: >160 °C | Perfluorohexanoic acid (a structurally related C6 compound) has a boiling point of 157 °C.[4][5][6][7] The additional trifluoromethyl group in the target molecule is expected to increase its molecular weight and intermolecular forces, thus raising the boiling point. |

| Melting Point | Predicted: >10 °C | Perfluorohexanoic acid has a melting point between 12-14 °C.[4] The branched structure of the target compound may disrupt crystal lattice packing, potentially leading to a slightly lower or comparable melting point. |

| pKa | Predicted: < 1 | The strong electron-withdrawing effects of the numerous fluorine atoms will significantly stabilize the carboxylate anion, making the acid exceptionally strong. For comparison, the pKa of perfluorohexanoic acid is reported to be as low as -0.16.[5][6] |

| Solubility in Water | Predicted: Moderate to High | Shorter-chain perfluorocarboxylic acids exhibit appreciable water solubility. Perfluorohexanoic acid has a reported water solubility of 15,700 mg/L.[5] The presence of the polar carboxylic acid group in the target molecule will contribute to its water solubility. |

| Appearance | Predicted: Colorless liquid | Many short-chain perfluorocarboxylic acids are colorless liquids at room temperature.[5][8] |

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of this compound, a suite of standard and advanced analytical techniques is required. The following protocols are recommended based on best practices for the analysis of per- and polyfluoroalkyl substances (PFAS).

Determination of Boiling and Melting Points

A differential scanning calorimeter (DSC) is the preferred instrument for accurately determining both the melting and boiling points.

Workflow for DSC Analysis:

Caption: Shake-flask method for determining water solubility.

Advanced Analytical Characterization: Unveiling the Molecular Fingerprint

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity. [9][10][11][12]

LC-MS/MS Method for Quantification and Identification

Rationale for Method Selection: The polarity of the carboxylic acid group makes it amenable to reverse-phase liquid chromatography. The high mass-to-charge ratio and specific fragmentation patterns of fluorinated compounds are ideal for mass spectrometric detection.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of an additive like ammonium acetate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is highly effective for deprotonating the carboxylic acid.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition of the precursor ion to specific product ions.

-

Workflow for LC-MS/MS Analysis:

Sources

- 1. This compound CAS#: 239463-95-7 [amp.chemicalbook.com]

- 3. This compound - CAS:239463-95-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluorohexanoic acid - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. masscta.org [masscta.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 12. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a complex organofluorine compound. The introduction of nine fluorine atoms onto a hexanoic acid backbone imparts unique physicochemical properties that are of significant interest to researchers in drug discovery and materials science. This document elucidates the molecule's structural features, explores its predicted chemical properties, and discusses its potential applications as a specialized building block. By synthesizing structural data with established principles of organofluorine chemistry, this guide serves as a foundational resource for scientists and drug development professionals working with highly fluorinated scaffolds.

Introduction: The Strategic Role of Fluorine in Advanced Molecular Design

In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for optimizing drug-like properties.[1] The trifluoromethyl (-CF3) group, in particular, is a crucial moiety that can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[2][3] Molecules such as this compound represent a class of highly functionalized, fluorinated building blocks.[4] These structures are not typically therapeutic agents themselves but serve as versatile synthons for constructing more complex and potent pharmaceutical candidates. The dense fluorination pattern in this specific hexanoic acid derivative creates a unique electronic and steric profile, making a detailed structural and physicochemical analysis essential for its effective application.

Definitive Molecular Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are consolidated below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [5][] |

| CAS Number | 239463-95-7 | [5][7][8] |

| Molecular Formula | C7H5F9O2 | [7] |

| Molecular Weight | 292.10 g/mol | [7] |

| SMILES | C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | [] |

| InChI Key | IYOGFVCBZQWDQL-UHFFFAOYSA-N | [] |

Structural Elucidation and Conformational Analysis

The molecule's name systematically describes its structure. It is built upon a six-carbon "hexanoic acid" backbone, with the carbon of the carboxylic acid group (-COOH) designated as C1. The extensive fluorination begins at the C4 position.

2D Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions. The diagram below illustrates the connectivity of this compound.

Caption: 2D structure of this compound.

Key Structural Features

-

Chiral Center: The C4 carbon is bonded to four different groups (a hydrogen, a fluorine, a trifluoromethyl group, and the rest of the carbon chain). This makes it a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Unless synthesized via a stereospecific route, the compound exists as a racemic mixture.

-

Inductive Effect: Fluorine is the most electronegative element. The nine fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbon backbone and towards themselves. This effect is cumulative and significantly influences the molecule's acidity and reactivity.

-

Steric Hindrance: The bulky trifluoromethyl group and multiple fluorine atoms create significant steric crowding around the C4, C5, and C6 positions. This can shield these parts of the molecule from enzymatic attack, contributing to enhanced metabolic stability.

Physicochemical Properties and Their Implications

The dense fluorination dramatically alters the properties of the hexanoic acid scaffold. While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on well-understood principles of organofluorine chemistry.

| Property | Predicted Value / Insight | Rationale & Implication for Drug Development |

| Acidity (pKa) | Significantly lower than hexanoic acid (~4.8) | The strong inductive effect of the nine fluorine atoms stabilizes the carboxylate anion (the conjugate base), making the proton easier to release.[9][10] This results in a much stronger acid. Altered pKa is critical for tuning a drug's solubility, membrane permeability, and receptor binding. |

| Lipophilicity (LogP) | High | Fluorinated segments are highly lipophilic ("fluorous").[1][11] The perfluorinated tail will dominate the molecule's partitioning behavior, favoring distribution into lipid environments. This property is crucial for crossing biological membranes but must be balanced to maintain aqueous solubility. |

| Metabolic Stability | High | The carbon-fluorine bond is one of the strongest in organic chemistry.[1] The perfluorinated tail is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can increase the drug's half-life and reduce patient dosage. |

| Molecular Conformation | Constrained | Steric repulsion between the bulky fluorinated groups will limit the conformational freedom of the alkyl chain, potentially locking it into a preferred 3D shape. This can be advantageous for pre-organizing a molecule for optimal binding to a biological target. |

Plausible Synthetic Strategies

While a specific, published synthesis for this compound was not identified, its structure suggests a multi-step approach common in organofluorine chemistry. General methods for preparing perfluorinated acids often involve processes like electrochemical fluorination or the oligomerization of fluorinated alkenes.[12] A modern, targeted synthesis would likely involve the construction of a suitable precursor followed by a key trifluoromethylation or fluorination step.

Conceptual Synthetic Workflow

A plausible synthetic pathway could involve the introduction of the trifluoromethyl group onto a functionalized hexanoic acid derivative.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound CAS#: 239463-95-7 [amp.chemicalbook.com]

- 8. CAS # 239463-95-7, this compound - chemBlink [chemblink.com]

- 9. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Navigating the Environmental Journey of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid: An In-depth Technical Guide

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Perfluoroalkyl Substance

The ever-expanding landscape of chemical synthesis introduces novel molecules with unique properties, and with them, the critical need to understand their environmental behavior. This guide focuses on 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid (CAS RN: 239463-95-7), a branched, short-chain per- and polyfluoroalkyl substance (PFAS).[1] Given the general persistence and potential for widespread distribution of PFAS, a proactive and scientifically grounded assessment of their environmental fate and transport is paramount.

This technical guide, designed for researchers, environmental scientists, and professionals in drug development, provides a comprehensive overview of the anticipated environmental conduct of this specific C7 PFAS. Due to a notable scarcity of direct experimental data for this compound, this document synthesizes the limited available information with established scientific principles governing the behavior of structurally similar PFAS. We will clearly delineate between known data for the target molecule and inferred properties based on the broader understanding of short-chain and branched PFAS, ensuring a transparent and scientifically rigorous exploration of its potential environmental journey.

Section 1: Physicochemical Identity and Inferred Properties

Known Identifying Information:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 3-(Perfluoro-2-butyl)propanoic acid | [1] |

| CAS Registry Number | 239463-95-7 | |

| Molecular Formula | C7H5F9O2 |

Inferred Physicochemical Properties:

Based on its structure as a short-chain, branched perfluoroalkyl carboxylic acid (PFCA), we can anticipate the following:

-

Water Solubility: High. Short-chain PFCAs are generally more water-soluble than their long-chain counterparts. This high water solubility will be a dominant factor in its environmental mobility.

-

Vapor Pressure: Low. Similar to other PFCAs, the vapor pressure is expected to be low, limiting its volatility from water and soil surfaces.[2] However, atmospheric transport can still occur through association with airborne particles.[2]

-

pKa: Low. As a carboxylic acid, it will exist predominantly as an anion at typical environmental pH ranges.

-

Octanol-Water Partitioning Coefficient (Kow) and Organic Carbon-Water Partitioning Coefficient (Koc): Low. The high degree of fluorination and the presence of the hydrophilic carboxyl group suggest a low affinity for partitioning into organic phases. Shorter-chain PFAS generally exhibit weaker sorption to soil and sediment compared to long-chain variants.[3]

-

Henry's Law Constant: Low. The combination of high water solubility and low vapor pressure will result in a low Henry's Law constant, indicating a preference for remaining in the aqueous phase rather than partitioning to the atmosphere.

Section 2: Environmental Persistence and Degradation Potential

A defining characteristic of PFAS is their remarkable persistence in the environment, largely due to the strength of the carbon-fluorine bond.

Biotic Degradation:

There are currently no specific studies on the biodegradation of this compound. However, the general scientific consensus is that perfluoroalkyl carboxylic acids are highly resistant to microbial degradation under both aerobic and anaerobic conditions.[4][5] The fully fluorinated alkyl chain of this molecule suggests it will be recalcitrant to microbial attack. While some polyfluoroalkyl substances can be transformed by microorganisms, these transformations often lead to the formation of persistent PFAAs.[4]

Abiotic Degradation:

Abiotic degradation pathways such as hydrolysis, photolysis, and oxidation are generally not significant for PFAAs under typical environmental conditions.[4] The extreme stability of the C-F bond renders these molecules resistant to breakdown by sunlight or reaction with other environmental chemicals.

Section 3: Environmental Transport and Mobility

The high water solubility and low sorption potential of this compound will be the primary drivers of its environmental transport.

Mobility in Soil and Water:

As a short-chain and branched PFAS, this compound is expected to be highly mobile in soil and aquatic systems.[6][7] Its anionic nature at environmental pH levels will lead to repulsion from negatively charged soil particles, further enhancing its mobility.[8] This high mobility increases the potential for groundwater contamination and rapid transport within surface water systems.[6][8] Studies on other branched PFAS isomers suggest they may be even more mobile in groundwater than their linear counterparts.[6]

Atmospheric Transport:

While direct volatilization is expected to be low, atmospheric transport can occur through the release of aerosols or the sorption of the compound onto particulate matter.[2] Atmospheric deposition, both wet and dry, can then lead to its distribution in areas far from the original source.[2][8]

Conceptual Model of Environmental Fate and Transport

Caption: A conceptual model illustrating the likely environmental fate and transport pathways of this compound.

Section 4: Analytical Methodologies

The detection and quantification of specific PFAS isomers like this compound present analytical challenges. Standard analytical methods for PFAS, such as those developed by the U.S. Environmental Protection Agency (EPA), typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9][10][11]

Key Considerations for Analysis:

-

Isomer Specificity: It is crucial to use analytical methods that can differentiate between branched and linear isomers, as their environmental behavior and toxicity can differ.

-

Standard Availability: The availability of a certified analytical standard for this compound is essential for accurate quantification.

-

Matrix Effects: Environmental samples such as soil, sediment, and wastewater can contain interfering substances that may affect the accuracy of the analysis. Appropriate sample preparation techniques, like solid-phase extraction (SPE), are necessary to minimize these matrix effects.[10]

Experimental Protocol: Generic PFAS Analysis in Water by LC-MS/MS

This protocol provides a general workflow for the analysis of PFAS in water, which would be applicable to the target compound assuming a standard is available.

-

Sample Collection: Collect water samples in high-density polyethylene (HDPE) or polypropylene bottles. Avoid the use of any materials containing fluoropolymers (e.g., Teflon™).

-

Sample Preservation: Preserve samples with a suitable agent (e.g., Trizma®) to a pH of 6-8 and store at ≤6 °C until extraction.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., weak anion exchange) with an appropriate sequence of solvents (e.g., methanol, water).

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the PFAS from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

LC-MS/MS Analysis:

-

Inject the concentrated extract into an LC-MS/MS system.

-

Separate the PFAS using a suitable analytical column (e.g., C18).

-

Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode.

-

Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

-

Caption: A generalized workflow for the analysis of PFAS in aqueous samples.

Section 5: Conclusion and Knowledge Gaps

Based on its chemical structure as a branched, short-chain perfluoroalkyl carboxylic acid, this compound is predicted to be a persistent and highly mobile contaminant in the environment. Its high water solubility and low potential for sorption suggest that it will readily partition to the aqueous phase, leading to concerns about groundwater contamination and long-range transport in aquatic systems.

The most significant challenge in assessing the environmental risk of this compound is the profound lack of empirical data. To move forward, the scientific community requires:

-

Determination of Physicochemical Properties: Experimental measurement of key parameters such as water solubility, vapor pressure, pKa, and Koc is essential for accurate environmental modeling.

-

Degradation Studies: While expected to be highly persistent, studies confirming its resistance to biotic and abiotic degradation are needed.

-

Mobility and Transport Studies: Laboratory and field studies are required to quantify its mobility in different soil types and its transport in surface and groundwater.

-

Toxicological and Bioaccumulation Data: A comprehensive understanding of its potential to bioaccumulate and exert toxic effects on organisms is critical for a complete risk assessment.

Until such data become available, a precautionary approach should be taken, assuming that the environmental behavior of this compound is consistent with that of other persistent and mobile short-chain PFAS.

References

- NGWA. (2021, July 26). NGWA WHITE PAPER: PFAS FATE AND TRANSPORT.

- U.S. Environmental Protection Agency. (2025, December 4). PFAS Analytical Methods Development and Sampling Research.

- Journal of Soils and Sediments. (2022, December 13). Mobilization of Per- and Polyfluoroalkyl Substances (PFAS) in Soils: A Review.

- ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- Environmental Health. (2018, February 27).

- North Carolina Coastal Federation. Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.

- U.S. Environmental Protection Agency. Hexanoic acid, 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)- - Substance Details.

- Environmental Toxicology and Chemistry. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting.

- ACS Analytical Chemistry.

- MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)

- ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- Phenomenex. Comprehensive Guide to PFAS Testing Methods.

- Wikipedia. Perfluoroalkyl carboxylic acids.

- ITRC. 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.

- Environmental Science & Technology. (2020, February 18).

- ResearchGate. (PDF) PFAS in biotic and abiotic matrices in coastal and estuarine ecosystems: Temporal and seasonal distribution, discharge and environmental impacts.

- Molecules. (2023, May 9).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. nccoast.org [nccoast.org]

- 3. researchgate.net [researchgate.net]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ngwa.org [ngwa.org]

- 7. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. epa.gov [epa.gov]

- 10. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

An In-depth Technical Guide to 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique physicochemical properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity. These characteristics stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. Within this broad class of compounds, highly branched perfluoroalkyl carboxylic acids (PFCAs) are of particular interest in the fields of materials science and medicinal chemistry. The strategic incorporation of fluorine and branched perfluoroalkyl moieties can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins.[1][2][3][4]

This technical guide focuses on 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid , a structurally complex PFCA. This document provides a comprehensive overview of its registry information, a plausible synthetic approach, expected spectroscopic characteristics, and potential applications in drug discovery and development, serving as a valuable resource for researchers in the field.

Part 1: Core Registry and Physicochemical Information

This compound is a synthetic organofluorine compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 239463-95-7 | EPA Substance Registry Services |

| IUPAC Name | This compound | EPA Substance Registry Services |

| Molecular Formula | C7H5F9O2 | ChemicalBook |

| Molecular Weight | 292.10 g/mol | ChemicalBook |

| Canonical SMILES | C(CC(C(=O)O)C(F)(F)C(F)(F)F)(C(F)(F)F)F | PubChem |

| InChI Key | IYOGFVCBZQWDQL-UHFFFAOYSA-N | PubChem |

Part 2: Synthesis and Methodologies

Proposed Synthetic Pathway: A Multi-Step Approach

A potential synthetic strategy could involve the Michael addition of a perfluorinated nucleophile to an α,β-unsaturated ester, followed by hydrolysis.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-(perfluoro-3-methylhexan-3-yl)malonate (Intermediate Adduct)

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution for 30 minutes at 0 °C.

-

Add perfluoro-2-methyl-2-pentene (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the intermediate adduct.

Causality behind experimental choices: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the deprotonation of diethyl malonate to form the nucleophilic enolate. The reaction is performed under anhydrous and inert conditions to prevent side reactions with water and oxygen.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified intermediate adduct from Step 1 in a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours to facilitate both ester hydrolysis and decarboxylation.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product.

Trustworthiness of the protocol: This proposed protocol is based on well-established and reliable organic reactions, namely the Michael addition and subsequent saponification and decarboxylation, which are standard procedures in organic synthesis.

Part 3: Spectroscopic Characterization

While specific spectroscopic data for this compound is not publicly available, its structure allows for the prediction of its characteristic spectral features based on the analysis of similar fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of the target compound is expected to be complex due to the presence of multiple, distinct fluorine environments and spin-spin coupling.

-

Expected Chemical Shifts:

-

The -CF₃ group at the C4 position would likely appear as a singlet or a finely split multiplet in the region of -70 to -80 ppm.

-

The -CF₂- groups at the C5 and C6 positions would exhibit complex multiplets due to coupling with each other and with the fluorine atoms at C4. These would likely resonate at more shielded (more negative) chemical shifts, potentially in the range of -110 to -130 ppm.

-

The -CF- group at C4 would show a complex multiplet at a more deshielded position compared to the CF2 groups, due to the influence of the adjacent trifluoromethyl and carboxylic acid groups.

-

Caption: Predicted ¹⁹F NMR chemical shift regions for the title compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is essential for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation Pattern (in negative ion mode):

-

The molecular ion peak [M-H]⁻ would be observed at m/z 291.

-

A prominent fragment would be the loss of carbon dioxide [M-H-CO₂]⁻ at m/z 247.

-

Further fragmentation of the perfluoroalkyl chain would lead to a series of characteristic ions resulting from the loss of CF₂, CF₃, and other fluorinated fragments. Studies on similar PFCAs have shown complex fragmentation pathways involving fluorine migrations.[8][9][10]

-

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups.

-

Expected Characteristic Absorptions:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1750 cm⁻¹.

-

Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹, which are characteristic of fluorinated compounds.

-

Part 4: Applications in Drug Development

The introduction of fluorinated groups, particularly trifluoromethyl groups and perfluoroalkyl chains, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3][4] While specific applications of this compound are not documented, its structural features suggest several potential benefits in drug design.

-

Metabolic Stability: The presence of multiple C-F bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Binding Affinity: The highly lipophilic nature of the perfluoroalkyl group can enhance binding to hydrophobic pockets of target proteins.

-

Lipophilicity and Permeability: The introduction of this moiety can significantly increase the lipophilicity of a parent molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The bulky and rigid nature of the branched perfluoroalkyl group can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.

This compound could serve as a valuable building block for the synthesis of novel drug candidates where increased metabolic stability and enhanced target binding are desired.

Part 5: Safety and Handling

As a perfluoroalkyl carboxylic acid, this compound should be handled with care, following standard laboratory safety procedures for corrosive and potentially toxic chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

-

Toxicity: While specific toxicological data for this compound is unavailable, other PFCAs have been shown to have potential adverse health effects.[11] Therefore, exposure should be minimized.

References

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.

- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation.

-

EPA Substance Registry Services. (n.d.). Hexanoic acid, 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future medicinal chemistry, 6(10), 1201–1229.

- Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds.

-

Wikipedia. (2023, December 27). Perfluoroalkyl carboxylic acids. Retrieved from [Link]

- Peral, D., et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 48(3), 857-864.

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Steenland, K., Fletcher, T., & Savitz, D. A. (2010). Epidemiologic evidence on the health effects of perfluorooctanoic acid (PFOA). Environmental health perspectives, 118(8), 1100–1108.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

Sources

- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. well-labs.com [well-labs.com]

- 10. researchgate.net [researchgate.net]

- 11. Epidemiologic Evidence on the Health Effects of Perfluorooctanoic Acid (PFOA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid, a specialized fluorinated carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, commercial availability, safe handling protocols, and potential applications, with a focus on the scientific rationale behind its use and analysis.

Introduction: The Significance of Branched Perfluorinated Carboxylic Acids

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by their exceptional chemical stability.[1] Within this family, perfluoroalkyl carboxylic acids (PFCAs) with branched structures, such as this compound, are gaining increasing interest in advanced applications. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability, making them valuable tools in medicinal chemistry and materials science.[2] The unique branched structure of this particular hexanoic acid derivative offers distinct steric and electronic properties compared to its linear counterparts, potentially influencing its reactivity and interaction with biological systems.

This guide serves as a central resource for understanding the procurement, handling, and potential utilization of this compound in a research and development setting.

Chemical Properties and Identification

This compound is a highly fluorinated carboxylic acid. Its structure is characterized by a hexanoic acid backbone with extensive fluorination, including a trifluoromethyl group at the C4 position.

| Property | Value | Source |

| CAS Number | 239463-95-7 | [][4][5][6] |

| Molecular Formula | C7H5F9O2 | [7] |

| Molecular Weight | 292.10 g/mol | [5] |

| IUPAC Name | This compound | [7] |

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes. It is important to note that this is a specialty chemical and may be synthesized on demand rather than being a stock item.

| Supplier | Contact Information | Notes |

| BOC Sciences | Inquiry required for pricing and availability. | A leading provider of special chemicals.[] |

| SynQuest Labs, Inc. | +1 (386) 462-0788, | Chemical manufacturer.[4] |

| BLDpharm | Inquiry required for pricing and availability. | May require cold-chain transportation.[6] |

| Beijing Xinheng Research Technology Co., Ltd. | Inquiry required for pricing and availability. | Product Number: A2260029.[5] |

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below. This should be considered a conceptual pathway and would require optimization and experimental validation.

Caption: Proposed general synthesis workflow.

Hypothetical Experimental Protocol:

Step 1: Fluorination of a suitable precursor. A potential starting material could be a partially unsaturated hexanoic acid derivative. The introduction of the perfluoroalkyl groups could be achieved through a multi-step process involving the addition of a trifluoromethyl source and subsequent exhaustive fluorination.

Step 2: Hydrolysis. The resulting fluorinated intermediate, likely an ester or acid fluoride, would then be hydrolyzed to the corresponding carboxylic acid. This is a standard procedure in the synthesis of perfluoroalkyl carboxylic acids.[8]

Step 3: Purification. The final product would require purification, likely through distillation or chromatography, to remove any remaining starting materials or byproducts.

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, based on its structure and the known behavior of similar compounds, we can predict the expected outcomes from key analytical techniques.

Mass Spectrometry

The mass spectrum of this compound, particularly under negative ion electrospray ionization (ESI-MS), is expected to show a prominent [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the loss of CO2, followed by fragmentation of the perfluoroalkyl anion. The fragmentation of branched perfluoroalkyl anions is known to be more complex than that of their linear counterparts, often involving fluorine shifts and the formation of stable tertiary carbanions.[9]

Caption: Expected fragmentation pathway in negative ion ESI-MS/MS.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The spectrum of this compound is expected to be complex due to the number of distinct fluorine environments and spin-spin coupling.

Expected Chemical Shift Regions (relative to CFCl₃):

-

-CF₃ group: Typically observed in the range of -60 to -80 ppm.

-

-CF₂- groups: Generally appear between -110 and -130 ppm.

-

-CF- group: Expected to be in the region of -140 to -180 ppm.

The exact chemical shifts and coupling constants would provide valuable information about the three-dimensional structure of the molecule.

Safety and Handling

Perfluorinated carboxylic acids, as a class, require careful handling due to their potential corrosive nature and health effects.[10] While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general precautions are recommended.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest. In case of ingestion, seek immediate medical attention.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. It is advisable to consult with a professional waste disposal service.[11]

Potential Applications in Research and Drug Development

The unique properties of highly fluorinated compounds make them attractive for various applications in the life sciences.

Bioisosteric Replacement in Drug Design

Carboxylic acids are common functional groups in drug molecules. However, their acidity can sometimes lead to poor pharmacokinetic properties. The highly fluorinated nature of this compound significantly increases its acidity compared to non-fluorinated analogs. This property, along with its steric bulk, could be exploited in drug design where a highly acidic, lipophilic moiety is desired.

Probes for Studying Biological Systems

The incorporation of a highly fluorinated tag can be useful for ¹⁹F NMR-based studies of biological systems. The absence of a natural fluorine background in most biological samples allows for the unambiguous detection and tracking of fluorinated molecules.

Building Block for Novel Fluorinated Materials

This compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules, including polymers and surfactants with unique properties.

Conclusion

This compound is a specialized chemical with potential applications in advanced research and development, particularly in the fields of medicinal chemistry and materials science. While detailed technical data for this specific compound is limited in the public domain, this guide provides a solid foundation for its procurement, safe handling, and potential use by synthesizing available information on its commercial availability and the properties of structurally related compounds. As with any specialty chemical, researchers are strongly encouraged to obtain a comprehensive Safety Data Sheet from their supplier and to conduct a thorough risk assessment before use.

References

- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

-

EHSLeaders. (2018, January 3). PFAS in the Workplace. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023, May 16). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) Formulation IV. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Retrieved from [Link]

-

PubMed. (2001, April 20). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

EcoOnline US. (2024, January 31). PFAS Risks & Workplace Safety. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS chromatogram representing linear and branched forms of PFOS... Retrieved from [Link]

Sources

- 1. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 2. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS # 239463-95-7, this compound - chemBlink [chemblink.com]

- 5. This compound - CAS:239463-95-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 239463-95-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 239463-95-7 [amp.chemicalbook.com]

- 8. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 9. well-labs.com [well-labs.com]

- 10. PFAS in the Workplace - EHSLeaders [ehsleaders.org]

- 11. ecoonline.com [ecoonline.com]

Methodological & Application

Application Note: Quantitative Analysis of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid in Environmental Matrices using LC-MS/MS

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid, a short-chain per- and polyfluoroalkyl substance (PFAS), in environmental water samples. The methodology employs solid-phase extraction (SPE) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for the analysis of this emerging contaminant. The causality behind experimental choices, quality control measures to ensure data integrity, and strategies to mitigate background contamination are discussed in detail.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high thermal and chemical stability, which has led to their widespread use in numerous industrial and consumer products.[1] This persistence, however, also results in their accumulation in the environment and in living organisms, raising concerns about their potential adverse health effects.[2] this compound is a C7 perfluorinated carboxylic acid (PFCA) that falls into the category of shorter-chain PFAS. While historically the focus has been on long-chain PFAS like PFOA and PFOS, shorter-chain alternatives are now under increasing scrutiny.

The analysis of short-chain PFAS, such as the target analyte of this protocol, presents unique challenges. Their higher polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, making separation from matrix interferences difficult.[3] Furthermore, their ubiquitous presence in laboratory environments necessitates stringent measures to control background contamination.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for PFAS analysis due to its high sensitivity and selectivity.

This application note provides a comprehensive LC-MS/MS protocol for the analysis of this compound, addressing the specific challenges associated with short-chain PFAS analysis.

Analyte Information:

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 239463-95-7 | [6] |

| Chemical Formula | C7H5F9O2 | [6] |

| Molecular Weight | 328.09 g/mol | [6] |

| Chemical Structure | [5] |

Experimental

Materials and Reagents

-

Standards: Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., 13C-labeled) should be sourced from a reputable supplier.

-

Solvents: LC-MS grade methanol, acetonitrile, and water are essential. All solvents must be verified to be free of PFAS contamination.

-

Reagents: Ammonium acetate and formic acid (LC-MS grade).

-

SPE Cartridges: Weak anion exchange (WAX) SPE cartridges are recommended for the extraction of short-chain PFAS.[7]

-

Vials and Caps: Polypropylene autosampler vials and caps should be used to minimize potential PFAS contamination from glass and PTFE septa.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate and concentrate the target analyte from the sample matrix while removing potential interferences. For aqueous samples, solid-phase extraction is the preferred method.

Protocol for Water Samples (500 mL):

-

Sample Fortification: Spike the 500 mL water sample with an appropriate amount of the isotopically labeled internal standard. This internal standard will be carried through the entire sample preparation and analysis process, correcting for any analyte loss and matrix effects.

-

Cartridge Conditioning: Condition the WAX SPE cartridge sequentially with 10 mL of methanol followed by 10 mL of reagent water. It is crucial not to let the cartridge go dry during this step.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 10 mL of reagent water to remove any hydrophilic interferences.

-

Analyte Elution: Elute the target analyte from the cartridge with 2 x 5 mL aliquots of methanol containing a small percentage of ammonium hydroxide (e.g., 0.1%). The basic modifier is necessary to disrupt the interaction between the anionic analyte and the WAX sorbent.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 water:methanol).

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Rationale for Parameter Selection:

-

Chromatographic Column: A C18 column is a common starting point for PFAS analysis. However, for enhanced retention of short-chain PFAS, a mixed-mode column (combining reversed-phase and anion-exchange characteristics) or a column with a positively charged surface chemistry can be advantageous.[3]

-

Mobile Phase: A gradient of methanol or acetonitrile with water is used. The addition of a modifier like ammonium acetate or formic acid is necessary to ensure proper ionization of the analyte in the mass spectrometer source.

-

Delay Column: To mitigate background contamination from the LC system itself, a delay column installed between the solvent mixer and the injector is highly recommended. This separates any PFAS contaminants in the mobile phase from the analytes of interest.[4]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is used, as carboxylic acids readily deprotonate to form [M-H]- ions. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC with Delay Column | Improved resolution and mitigation of background contamination. |

| Column | Mixed-mode C18/Anion-Exchange (e.g., 100 mm x 2.1 mm, 2.7 µm) | Enhanced retention of short-chain PFAS. |

| Mobile Phase A | 20 mM Ammonium Acetate in Water | Buffering agent to aid in consistent ionization. |

| Mobile Phase B | Methanol | Organic solvent for elution. |

| Gradient | Start at 20% B, ramp to 95% B, hold, and re-equilibrate | To elute a range of PFAS with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions and particle size. |

| Injection Volume | 5 - 10 µL | To introduce a sufficient amount of analyte without overloading the column. |

| Ionization Mode | ESI Negative | Carboxylic acids readily form negative ions. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |

Predicted MRM Transitions:

The exact MRM transitions for this compound should be empirically determined by infusing a standard solution into the mass spectrometer. However, based on the known fragmentation patterns of perfluoroalkyl carboxylic acids, the following transitions are predicted:

-

Precursor Ion ([M-H]-): m/z 327.0

-

Primary Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) is a characteristic fragmentation pathway for PFCAs.[8]

-

Predicted Product Ions:

-

Quantifier Ion: Resulting from the loss of CO2 (m/z 283.0) or other characteristic fragments.

-

Qualifier Ion: A secondary fragment ion for confirmation.

-

A thorough optimization of collision energies and other MS parameters for each transition is crucial for achieving maximum sensitivity.[9]

Quality Assurance and Quality Control (QA/QC)

To ensure the trustworthiness of the analytical results, a robust QA/QC protocol is mandatory.

-

Method Blanks: A method blank (reagent water carried through the entire sample preparation and analysis process) should be analyzed with each batch of samples to assess for background contamination.[1]

-

Isotopically Labeled Internal Standards: As mentioned, these are crucial for correcting for matrix effects and variations in extraction efficiency.

-

Laboratory Control Spikes (LCS): A reagent water sample spiked with a known concentration of the analyte should be analyzed with each batch to monitor the accuracy of the method.

-

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a real sample with a known amount of the analyte helps to assess the effect of the sample matrix on the analytical method.

-

Calibration Curve: A multi-point calibration curve prepared in the final extraction solvent should be generated for each analytical batch.

Data Analysis

Quantification is performed by integrating the peak areas of the quantifier MRM transition for both the native analyte and its isotopically labeled internal standard. The response ratio (native analyte peak area / internal standard peak area) is then used to determine the concentration of the analyte in the sample by referencing the calibration curve.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically sound approach for the quantitative analysis of this compound in environmental water samples. By employing weak anion exchange solid-phase extraction and LC-MS/MS with a mixed-mode column and a delay column, this method addresses the key challenges of short-chain PFAS analysis, namely poor chromatographic retention and background contamination. Adherence to the described quality control procedures will ensure the generation of high-quality, reliable, and defensible data, which is critical for environmental monitoring and human health risk assessment.

References

-

EPA (U.S. Environmental Protection Agency). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Tech Brief.

-

GL Sciences. Analysis of PFAS and Ultra-Short Chain PFAS by LC-MS/MS with Solid Phase Extraction. The Analytical Scientist.

-

Advanced Materials Technology. Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.

-

FDA (U.S. Food and Drug Administration). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry.

-

Liang, S., et al. Analysis of Ultrashort‐Chain and Alternative PFAS: LC‐MS/MS Method Development and Application to Water Samples. Restek Corporation.

-

EPA (U.S. Environmental Protection Agency). Hexanoic acid, 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)- - Substance Details.

-

Agilent Technologies. Solid Phase Extraction Methods for PFAS in waters.

-

Sigma-Aldrich. PFAS Sample Preparation Guide by Matrix and Method.

-

Arsenault, G., et al. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry.

-

McHale, C. Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. LCGC International.

-

Shimadzu Corporation. Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.

-

ChemicalBook. this compound Chemical Properties.

-

McCord, J., et al. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Environmental Science & Technology Letters.

-

PubChem. 2,2,3,3,5,5,6,6,6-Nonafluoro-4,4-bis(trifluoromethyl)hexanoic acid.

-

MacLean, B., et al. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry.

-

Stenutz, R. 4,4,5,5,6,6,6-heptafluorohexanoic acid.

-

PubChemLite. 5,6,6,6-tetrafluoro-4-oxo-5-(trifluoromethyl)hexanoic acid.

-

Ahrens, L., et al. PFAS in the Drinking Water Source: Analysis of the Contamination Levels, Origin and Emission Rates. Water.

-

De Silva, A. O., et al. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry.

-

Yao, J., et al. Occurrence of Novel Perfluoroalkyl Ether Carboxylic Acids in River Water and Human Urine Quantified by a Simple Liquid-Liquid Microextraction Approach Coupled with LC−MS/MS. Environmental Science & Technology.

-

ResearchGate. How to choose optimal collision energy (CE) for MRM transition?.

-

Skyline. Skyline Collision Energy Optimization.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Li, F., et al. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Molecules.

Sources

- 1. halocolumns.com [halocolumns.com]

- 2. 4,4,5,5,6,6,6-heptafluorohexanoic acid [stenutz.eu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. epa.gov [epa.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound CAS#: 239463-95-7 [amp.chemicalbook.com]

- 7. agilent.com [agilent.com]

- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Topic: High-Recovery Sample Preparation Techniques for the Analysis of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid (HFTHxA) in Soil Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist

Author's Foreword

The analysis of emerging contaminants requires methodologies that are not only robust and reproducible but also grounded in a fundamental understanding of the analyte's chemical behavior. This document addresses the specific challenges associated with 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid (HFTHxA), a short-chain per- and polyfluoroalkyl substance (PFAS). As a member of this class of "forever chemicals," its environmental prevalence and potential for bioaccumulation are of increasing concern.

Short-chain PFAS like HFTHxA present a unique analytical challenge compared to their long-chain predecessors. Their higher water solubility and distinct soil sorption mechanisms necessitate specialized extraction and cleanup protocols to achieve the low detection limits required for environmental monitoring.[1][2] This application note moves beyond a simple recitation of steps; it provides the scientific rationale behind the procedural choices, empowering the researcher to adapt and troubleshoot effectively. We will detail two primary methodologies: a comprehensive protocol based on the principles of US EPA Method 1633, employing solvent extraction and solid-phase extraction (SPE) cleanup, and a high-throughput alternative using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Analyte Profile: Understanding HFTHxA

This compound is a C7 perfluorinated carboxylic acid (PFCA). Its structure, characterized by a carboxylic acid head group and a fluorinated alkyl tail, defines its behavior in environmental matrices.

Causality of Analytical Behavior:

-

Anionic Nature: The carboxylic acid group (pKa < 1) is deprotonated under typical environmental pH conditions, existing as an anion.[2] This property is the cornerstone of the weak anion-exchange (WAX) solid-phase extraction strategy.[3]

-

High Polarity & Mobility: As a short-chain PFAS, HFTHxA is more water-soluble and mobile in soil and water systems compared to legacy long-chain compounds like PFOA.[2] This mobility makes it a significant concern for groundwater contamination.[4]

-

Complex Sorption: While long-chain PFAS sorption is dominated by interactions with soil organic carbon, the sorption of short-chain PFAS is more complex, showing significant interaction with mineral fractions like silt and clay.[5] This necessitates robust extraction solvents capable of disrupting both hydrophobic and electrostatic interactions.

| Property | Value / Description | Source(s) |

| Chemical Name | This compound | [6][7] |

| CAS Number | 239463-95-7 | [6] |

| Molecular Formula | C₇H₅F₉O₂ | [6] |

| Analyte Class | Short-Chain Per- and Polyfluoroalkyl Substance (PFAS) | N/A |

| Primary Analytical Target | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [8][9] |

Critical Prerequisite: Contamination Control

PFAS are ubiquitous in laboratory environments, and rigorous contamination control is the most critical aspect of trace-level analysis. Failure to implement these measures will invalidate any results.

-

Prohibit PTFE: Avoid any sample-contact materials containing polytetrafluoroethylene (PTFE), including tubing, bottle cap liners, vials, and syringe filters.

-

Screen Consumables: All consumables (pipette tips, centrifuge tubes, solvents) must be pre-screened or certified PFAS-free. High-density polyethylene (HDPE) or polypropylene containers are required for sample collection and storage.[9][10]

-

Solvent Purity: Use HPLC-grade or higher purity solvents, tested for PFAS background prior to use.

-

Instrumental Mitigation: Utilize a PFC-free HPLC conversion kit or delay column to chromatographically separate background contamination from the analytical system.[3]

Protocol I: Comprehensive Extraction via US EPA Method 1633 Principles

This protocol is the gold standard, providing the highest level of recovery and cleanliness by combining vigorous solvent extraction with targeted solid-phase extraction (SPE) cleanup. It is directly aligned with the framework of US EPA Method 1633, which is a validated, performance-based method for 40 PFAS compounds in soil and other matrices.[8][11][12]

Workflow Overview: Protocol I

Caption: Workflow for soil extraction and SPE cleanup based on EPA 1633.

Materials and Reagents

-

Soil Sample: 2 g (wet weight), homogenized.

-

Extraction Solvent: Methanol with 0.3% ammonium hydroxide (NH₄OH).

-

SPE Cartridge: Weak Anion Exchange (WAX), 500 mg, 6 mL.[3]

-

SPE Conditioning Solvent: Methanol.

-

SPE Wash Solvents: 1) Acetic acid buffer; 2) Methanol.

-

SPE Elution Solvent: Methanol with 2% NH₄OH.

-

Internal Standards: A suite of isotopically labeled PFAS, including a C7-analogue if available, for quantification by isotope dilution.[8]

-

Apparatus: Polypropylene centrifuge tubes (50 mL), mechanical shaker or sonicator, centrifuge, SPE vacuum manifold, evaporation system (e.g., nitrogen blowdown).

Step-by-Step Protocol

Part A: Solvent Extraction

-

Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortification: Spike the sample directly onto the soil with the isotopically labeled internal standard solution. Also prepare a Laboratory Control Sample (LCS) by spiking a clean reference soil and a Method Blank with only the standards.

-

Solvent Addition: Add 10 mL of basic methanol (0.3% NH₄OH) to the tube. The basic pH ensures the carboxylic acid analyte remains deprotonated and enhances its solubility in the extraction solvent.

-

Extraction: Tightly cap the tube and shake vigorously on a mechanical shaker for 30 minutes at room temperature. Alternatively, sonicate for 30 minutes.

-

Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particulates.

-

Collection: Carefully decant the supernatant (extract) into a clean polypropylene tube for SPE cleanup.

Part B: Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Place a WAX SPE cartridge on the vacuum manifold. Condition it by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry. The conditioning step activates the sorbent functional groups for optimal analyte retention.

-

Sample Loading: Load the entire soil extract onto the conditioned WAX cartridge. Apply a slow, steady flow rate (approx. 1-2 drops per second) to ensure efficient binding of the anionic PFAS to the WAX sorbent.

-

Interference Wash:

-

Wash 1: Pass 5 mL of acetic acid buffer through the cartridge. This removes neutral and weakly retained acidic interferences.

-

Wash 2: Pass 5 mL of methanol through the cartridge to remove remaining water and less polar interferences.

-

Dry the cartridge under vacuum for 5 minutes to remove residual wash solvents.

-

-

Analyte Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the target PFAS, including HFTHxA, by passing 8 mL of basic methanol (2% NH₄OH) through the cartridge. The high concentration of base neutralizes the WAX sorbent's charge, releasing the bound PFAS anions.

-

-

Final Concentration:

-

Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

-

Reconstitute to a final volume of 1.0 mL with methanol/water (50:50).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol II: High-Throughput QuEChERS Method

The QuEChERS methodology offers a faster, more cost-effective alternative for routine monitoring and screening applications.[13] It relies on a salting-out liquid-liquid extraction followed by a dispersive SPE (dSPE) cleanup step.[14]

Workflow Overview: Protocol II

Caption: Workflow for soil extraction and cleanup using QuEChERS.

Materials and Reagents

-

Soil Sample: 5 g (wet weight), homogenized.

-

Extraction Solvent: Acetonitrile.

-

QuEChERS Extraction Salts: Pre-weighed packets containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

dSPE Cleanup Tube: Contains a mixture of C18 and Primary Secondary Amine (PSA) sorbents.

-

Internal Standards: As described in Protocol I.

-

Apparatus: Polypropylene centrifuge tubes (50 mL), high-speed centrifuge.

Step-by-Step Protocol

-

Weighing: Accurately weigh 5.0 ± 0.2 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortification: Spike the sample with the isotopically labeled internal standard solution.

-

Hydration & Solvent Addition: Add 10 mL of reagent water and vortex for 30 seconds. Add 10 mL of acetonitrile.

-

Salting-Out Extraction: Add the contents of one QuEChERS salt packet. The MgSO₄ facilitates the partitioning of water from the acetonitrile, while NaCl helps to create a phase separation.[15]

-

Extraction: Immediately cap and shake vigorously for 1 minute to prevent the salts from agglomerating.

-

Phase Separation: Centrifuge at >3000 rpm for 5 minutes. Three layers will form: a bottom solid layer (soil), a middle aqueous layer, and a top organic layer (acetonitrile) containing the PFAS.

-

Dispersive SPE Cleanup:

-

Transfer a 6 mL aliquot of the top acetonitrile layer to a dSPE tube containing C18 and PSA.

-

The C18 sorbent removes non-polar interferences, while PSA removes organic acids and other polar matrix components.

-

-

Final Separation: Vortex the dSPE tube for 30 seconds, then centrifuge at >3000 rpm for 5 minutes.

-

Final Preparation: Transfer the cleaned extract into an autosampler vial, potentially after a concentration and reconstitution step similar to Protocol I, for LC-MS/MS analysis.

A Self-Validating System: Quality Control

To ensure the trustworthiness of the data, a robust quality control system must be integrated into each analytical batch. This validates the entire process from extraction to analysis.

| QC Sample Type | Purpose | Typical Frequency | Acceptance Criteria (Example) |

| Method Blank (MB) | Assesses laboratory contamination during the entire sample preparation process. | 1 per batch of 20 samples | Below Limit of Quantitation (LOQ) |

| Laboratory Control (LCS) | Measures the accuracy of the method in a clean, controlled matrix (e.g., clean sand). | 1 per batch of 20 samples | 70-130% recovery of spiked analytes |

| Matrix Spike (MS/MSD) | Evaluates the effect of the sample matrix on the accuracy and precision of the method. | 1 per batch of 20 samples | 70-130% recovery; RPD < 30% |

| Isotopically Labeled IS | Corrects for analyte loss during sample preparation and for matrix-induced signal suppression/enhancement.[8] | Spiked into every sample | 50-150% recovery (method-specific) |

Conclusion

The successful quantification of this compound in soil hinges on a meticulously executed sample preparation strategy. The comprehensive protocol based on EPA Method 1633 principles, utilizing solvent extraction and WAX SPE cleanup, is recommended for applications requiring the highest data quality and lowest detection limits. For higher throughput needs, the QuEChERS method provides a rapid and effective alternative. The choice of method should be guided by the specific data quality objectives of the project. In all cases, an unwavering commitment to contamination control and the diligent use of quality control samples are paramount to generating scientifically defensible and trustworthy data.

References

-

Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Retrieved from [Link]

-

Agilent Technologies. (n.d.). US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. Retrieved from [Link]

-

Robinson+Cole. (2021, September 3). EPA Expands PFAS Testing Methods: Soil, Wastewater, and Groundwater. JD Supra. Retrieved from [Link]

-

ITRC. (n.d.). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

PromoChrom Technologies. (2022, August 4). Automating the Solid Phase Extraction (SPE) of PFAS for a Range of Methods and Matrices. Retrieved from [Link]

-